molecular formula C13H11ClN2O2 B2986606 1-(4-Chlorophenyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid CAS No. 123344-96-7

1-(4-Chlorophenyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid

Cat. No.: B2986606
CAS No.: 123344-96-7
M. Wt: 262.69
InChI Key: MSXZRDOCGJCRLQ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid is a pyrazole-based heterocyclic compound featuring a cyclopentane-fused pyrazole core and a 4-chlorophenyl substituent. The base structure, 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid (CAS 5932-32-1), is a key intermediate in synthesizing derivatives for pharmaceutical and agrochemical applications . The 4-chlorophenyl substituent introduces electron-withdrawing effects and enhanced lipophilicity, which may influence bioactivity and metabolic stability compared to other analogs.

Properties

IUPAC Name

1-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c14-8-4-6-9(7-5-8)16-11-3-1-2-10(11)12(15-16)13(17)18/h4-7H,1-3H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXZRDOCGJCRLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(N=C2C(=O)O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Cyclization: The intermediate pyrazole undergoes cyclization with a suitable cyclopentane derivative to form the fused ring system.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyrazole ring.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic systems.

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Chlorophenyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer, inflammation, and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituent CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 4-Chlorophenyl Not Provided C₁₃H₁₂ClN₂O₂ ~263.7 (estimated) Electron-withdrawing Cl; moderate lipophilicity
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid (Base) None 5932-32-1 C₇H₈N₂O₂ 152.15 Starting material for derivatives; polar
1-(2,4-Dichlorobenzyl) derivative 2,4-Dichlorobenzyl Not Provided C₁₄H₁₁Cl₂N₂O₂ 309.16 Higher lipophilicity; 73% synthetic yield
1-(4-Fluorophenyl) derivative 4-Fluorophenyl 953903-65-6 C₁₃H₁₂FN₂O₂ 247.25 Lower electron withdrawal than Cl; improved BBB penetration potential
1-(3-Trifluoromethylphenyl) derivative 3-CF₃-phenyl sc-333489 C₁₄H₁₂F₃N₂O₂ 297.26 Strong electron withdrawal; high metabolic stability
4-Methyl derivative 4-Methyl 856256-55-8 C₈H₁₀N₂O₂ 166.18 Increased steric bulk; altered solubility
Cyclohepta[c]pyrazole analog (7-membered ring) 4-Fluorophenyl 923846-56-4 C₁₅H₁₅FN₂O₂ 274.29 Larger ring system; enhanced conformational flexibility

Key Observations:

  • Electronic Effects: The 4-chlorophenyl group provides moderate electron withdrawal compared to fluorine (weaker) or trifluoromethyl (stronger). This influences binding interactions in biological targets .
  • Ring Size: Expanding to a 7-membered ring (cyclohepta[c]pyrazole) increases molecular weight and flexibility, which may alter target selectivity .

Biological Activity

1-(4-Chlorophenyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 1-(4-Chlorophenyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid
  • Molecular Formula : C12H12ClN3O2
  • Molecular Weight : 265.69 g/mol

Biological Activity

The biological activity of 1-(4-Chlorophenyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid has been investigated in various studies. Key findings include:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of bacteria and fungi. A study demonstrated that derivatives of pyrazole compounds showed promising activity against pathogenic strains, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the specific microorganism tested .

Anti-inflammatory Effects

The compound has shown anti-inflammatory activity in several models. In vitro assays revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In animal models, it reduced edema and pain associated with inflammation .

Analgesic Properties

In a study evaluating analgesic effects, the compound was administered to mice using the hot plate test. Results indicated a significant increase in pain threshold compared to control groups, suggesting its potential as an analgesic agent .

The mechanisms through which 1-(4-Chlorophenyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid exerts its effects include:

  • Inhibition of Phosphodiesterases (PDEs) : The compound has been identified as a moderate inhibitor of phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways. This inhibition can lead to increased levels of cyclic AMP (cAMP), contributing to its anti-inflammatory and analgesic effects .
  • Modulation of Nitric Oxide Pathway : It is suggested that this compound may influence nitric oxide synthesis, further contributing to its anti-inflammatory properties by modulating vascular responses during inflammation .

Case Studies

StudyFindings
Hafez et al. (2008)Evaluated the analgesic and anti-inflammatory activities; found significant effects in animal models .
PMC Article (2021)Reported on the synthesis of pyrazole derivatives with enhanced biological activity; highlighted structure-activity relationships .
Nature Biotechnology (2005)Discussed the role of pyrazole compounds in inhibiting PDEs; identified structure features linked to potency .

Q & A

What are the optimal synthetic routes for 1-(4-chlorophenyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid, and how do reaction conditions influence yield and purity?

Basic Research Question
Methodological Answer:
The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. A common approach is:

Condensation : React 4-chlorophenyl hydrazine with cyclopentanone derivatives to form the pyrazole ring.

Cyclization : Use acid catalysis (e.g., H₂SO₄) or transition-metal catalysts (e.g., Pd/C) to promote cyclopenta ring formation.

Carboxylation : Introduce the carboxylic acid group via hydrolysis of nitrile intermediates or carboxylation using CO₂ under high pressure.

Critical Parameters:

  • Catalysts : Palladium or copper catalysts enhance cyclization efficiency .
  • Solvents : Polar aprotic solvents (e.g., DMF) improve solubility, while toluene minimizes side reactions.
  • Temperature : Cyclization requires 80–120°C for optimal ring closure.

Example Protocol Table:

StepReagents/ConditionsYield (%)Purity (HPLC)
Condensation4-Chlorophenyl hydrazine, cyclopentanone, EtOH, 60°C65–7585–90
CyclizationH₂SO₄, 100°C, 12 h50–6075–85
CarboxylationKCN, CO₂, 80°C, 8 h40–5090–95

How can researchers characterize the structural and electronic properties of this compound?

Basic Research Question
Methodological Answer:
Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring junction geometry.
  • X-ray Crystallography : Resolve stereochemistry and bond angles (e.g., C-Cl bond length ~1.73 Å, typical for aryl chlorides) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated [M+H]⁺ = 291.05).
  • IR Spectroscopy : Identify carboxylic acid C=O stretching (~1700 cm⁻¹) and pyrazole N-H (~3200 cm⁻¹).

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